1-[3-Amino-6-(furan-2-yl)thieno[2,3-b]pyridin-2-yl]ethanone
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Overview
Description
1-[3-Amino-6-(furan-2-yl)thieno[2,3-b]pyridin-2-yl]ethanone is a heterocyclic compound that features a unique combination of furan, thieno, and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heteroatoms (nitrogen, sulfur, and oxygen) within its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-[3-Amino-6-(furan-2-yl)thieno[2,3-b]pyridin-2-yl]ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a furan derivative with a thieno[2,3-b]pyridine precursor under specific reaction conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .
Industrial production methods for this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce the compound on a larger scale .
Chemical Reactions Analysis
1-[3-Amino-6-(furan-2-yl)thieno[2,3-b]pyridin-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[3-Amino-6-(furan-2-yl)thieno[2,3-b]pyridin-2-yl]ethanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activity, the compound is investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of 1-[3-Amino-6-(furan-2-yl)thieno[2,3-b]pyridin-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of multiple heteroatoms within the compound allows for diverse interactions with biological molecules, contributing to its pharmacological activity .
Comparison with Similar Compounds
1-[3-Amino-6-(furan-2-yl)thieno[2,3-b]pyridin-2-yl]ethanone can be compared with other similar compounds, such as:
1-(3-Amino-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-2-yl)ethanone: This compound features a trifluoromethyl group, which may enhance its biological activity and stability.
3-Amino-6-methyl-4-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl-(4-methoxy-phenyl)methanone: The presence of a methoxy-phenyl group in this compound may influence its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of furan, thieno, and pyridine rings, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
607696-62-8 |
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Molecular Formula |
C13H10N2O2S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
1-[3-amino-6-(furan-2-yl)thieno[2,3-b]pyridin-2-yl]ethanone |
InChI |
InChI=1S/C13H10N2O2S/c1-7(16)12-11(14)8-4-5-9(15-13(8)18-12)10-3-2-6-17-10/h2-6H,14H2,1H3 |
InChI Key |
XOKDKVMZWSGZTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=CO3)N |
solubility |
6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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